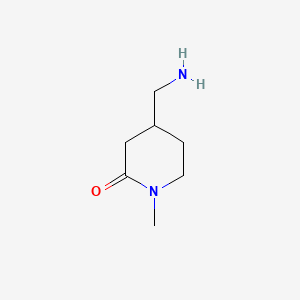

4-(Aminomethyl)-1-methylpiperidin-2-one

Vue d'ensemble

Description

4-(Aminomethyl)-1-methylpiperidin-2-one is an organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines characterized by a six-membered ring containing five methylene bridges and one amine bridge

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-methylpiperidin-2-one typically involves the reaction of 1-methylpiperidin-2-one with formaldehyde and ammonia. This reaction proceeds through a Mannich reaction, where the formaldehyde and ammonia react to form an iminium ion, which then reacts with the 1-methylpiperidin-2-one to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be used to increase the reaction rate and yield.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Aminomethyl)-1-methylpiperidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

4-(Aminomethyl)-1-methylpiperidin-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-(Aminomethyl)-1-methylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine: A simpler analog with a similar structure but lacking the aminomethyl and methyl groups.

4-(Aminomethyl)piperidine: Similar structure but without the methyl group on the piperidine ring.

1-Methylpiperidin-2-one: Similar structure but without the aminomethyl group.

Uniqueness

4-(Aminomethyl)-1-methylpiperidin-2-one is unique due to the presence of both the aminomethyl and methyl groups on the piperidine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Activité Biologique

4-(Aminomethyl)-1-methylpiperidin-2-one is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C7H15N2O, features a piperidine ring with an amino group that enhances its nucleophilic properties. This structural configuration allows it to participate in various chemical reactions, making it versatile in medicinal chemistry. The compound can undergo nucleophilic substitution and acylation reactions, leading to the formation of derivatives that may exhibit enhanced biological activity.

1. Inhibition of Histone Deacetylases (HDACs)

One of the most notable biological activities of this compound is its role as a dual inhibitor of histone deacetylases (HDACs). HDACs are crucial in regulating gene expression and are implicated in cancer progression. By inhibiting HDACs, this compound can alter epigenetic modifications, potentially leading to reduced tumor growth and improved outcomes in cancer therapy.

2. Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. This suggests its potential use in developing new antibiotics. The mechanism behind this activity may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

3. Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been proposed as a candidate for treating neurodegenerative diseases by modulating neurotransmitter systems, although further research is needed to elucidate these effects fully.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with commercially available piperidine derivatives.

- Reactions : Key reactions include the introduction of the aminomethyl group through reductive amination or nucleophilic substitution.

- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cancer Research : A study demonstrated that this compound effectively inhibited HDAC activity in various cancer cell lines, leading to increased apoptosis and decreased proliferation rates.

- Antimicrobial Testing : In vitro assays showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.

- Neuropharmacology : Research exploring its effects on neurotransmitter levels revealed that it may enhance synaptic plasticity, suggesting applications in cognitive disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methylpiperidin-2-one | C6H13NO | Lacks amino group; used in similar synthetic pathways |

| 4-Piperidone | C5H9NO | Important in pharmaceutical synthesis |

| N-Methyl-4-piperidone | C6H11NO | Primarily used as a solvent or intermediate |

The presence of both the amino group and carbonyl functionality in this compound enhances its reactivity and biological activity compared to these compounds.

Propriétés

IUPAC Name |

4-(aminomethyl)-1-methylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-9-3-2-6(5-8)4-7(9)10/h6H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWVHTNYTUGQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680588 | |

| Record name | 4-(Aminomethyl)-1-methylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-57-9 | |

| Record name | 4-(Aminomethyl)-1-methyl-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)-1-methylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.